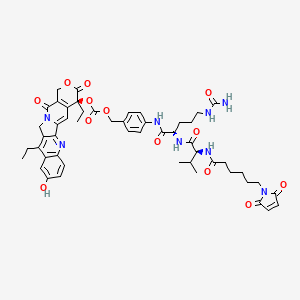

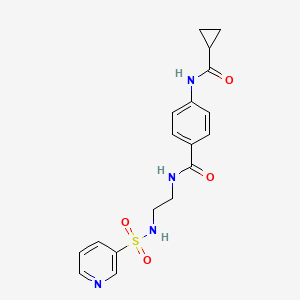

![molecular formula C18H20ClN3OS B2773993 (E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride CAS No. 1274947-85-1](/img/structure/B2773993.png)

(E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with multiple functional groups. It contains a methoxyphenyl group, a phenylpropenyl group, a sulfanyl group, and an amino group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, a compound with a similar structure, 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid, was synthesized from o-phenylenediamine and 5-methoxysalicaldehyde .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the double bond in the methylidene group could potentially lead to geometric isomerism .科学的研究の応用

The compound (E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride, also known as [(E)-3-Phenylprop-2-enyl] N’-[(E)-(2-methoxyphenyl)methylideneamino]carbamimidothioate;hydrochloride, has several scientific research applications. Here is a comprehensive analysis focusing on six unique applications:

Amine Protection/Deprotection in Organic Synthesis

This compound can be used in the protection of amines during organic synthesis. The 2-methoxyphenyl moiety can act as a chemoselective protecting group, which can be removed under specific conditions without affecting other functional groups in the molecule .

Synthesis of Heterocyclic Compounds

The sulfanyl and imidoyl groups present in the compound provide reactive sites for cyclization reactions, which are crucial for the synthesis of various heterocyclic compounds used in pharmaceuticals and agrochemicals .

Molecular Probes for Biological Studies

Due to its structural complexity and the presence of multiple functional groups, this compound can be modified to create molecular probes. These probes can be used to study biological processes such as enzyme-substrate interactions or protein folding .

Material Science Applications

The compound’s ability to form stable complexes with metals can be exploited in material science, particularly in the creation of new types of polymers or coatings that have enhanced properties like increased thermal stability or electrical conductivity .

Development of Organic Light-Emitting Diodes (OLEDs)

Organic compounds with conjugated systems, such as this one, are often used in the development of OLEDs. The phenylprop-2-enyl group can contribute to the photophysical properties required for efficient light emission .

Drug Design and Discovery

The compound’s structure allows for high versatility in chemical modifications, making it a valuable scaffold in drug design. It can be used to synthesize potential pharmacophores, which can then be tested for various biological activities .

将来の方向性

特性

IUPAC Name |

[(E)-3-phenylprop-2-enyl] N'-[(E)-(2-methoxyphenyl)methylideneamino]carbamimidothioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS.ClH/c1-22-17-12-6-5-11-16(17)14-20-21-18(19)23-13-7-10-15-8-3-2-4-9-15;/h2-12,14H,13H2,1H3,(H2,19,21);1H/b10-7+,20-14+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEINEABDAMZCDZ-KKVYUQPXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=NN=C(N)SCC=CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/N=C(\N)/SC/C=C/C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

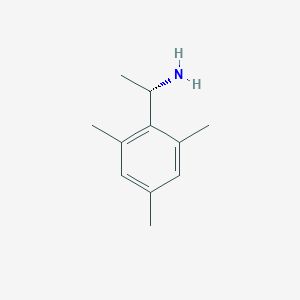

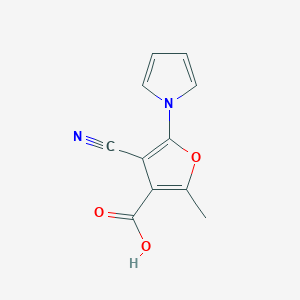

![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

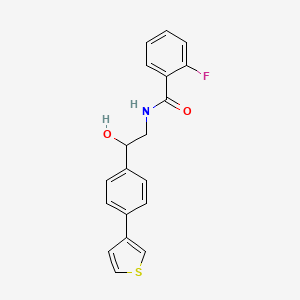

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2773918.png)

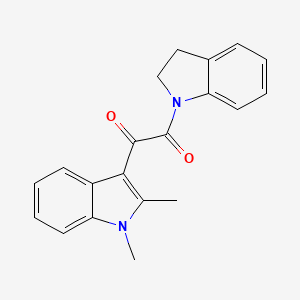

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)

![Cyclopent-3-en-1-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2773925.png)

![Tert-butyl 4-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2773926.png)

![1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2773927.png)

![2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)-](/img/structure/B2773929.png)